3-(噻吩-3-基)丁醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

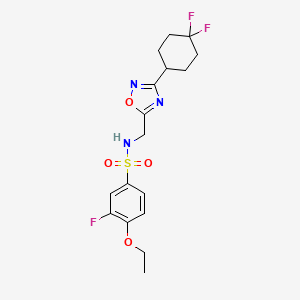

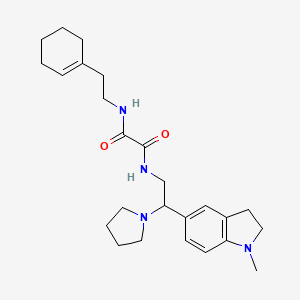

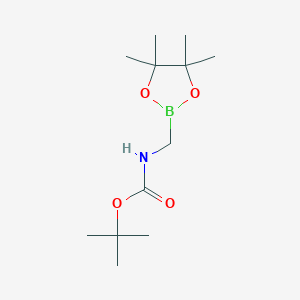

3-(Thiophen-3-yl)butan-1-ol is a chemical compound with the CAS Number: 65121-30-4 . It has a molecular weight of 156.25 and is a liquid at room temperature . The IUPAC name for this compound is 3-(thiophen-3-yl)butan-1-ol .

Synthesis Analysis

The synthesis of thiophene derivatives, including 3-(Thiophen-3-yl)butan-1-ol, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method that can produce aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of 3-(Thiophen-3-yl)butan-1-ol can be represented by the InChI code: 1S/C8H12OS/c1-7(2-4-9)8-3-5-10-6-8/h3,5-7,9H,2,4H2,1H3 . This indicates that the compound contains a thiophene ring attached to a butanol group .Physical And Chemical Properties Analysis

3-(Thiophen-3-yl)butan-1-ol is a liquid at room temperature . It has a molecular weight of 156.25 .科学研究应用

催化与化学合成

噻吩衍生物在催化过程和化学合成中所扮演的角色已得到探索。例如,有研究调查了丁二醇在镧系氧化物和 ZrO2 上的汽相催化脱水,在特定条件下生成 3-丁烯-1-醇和四氢呋喃等化合物 (Igarashi 等,2007);(Yamamoto 等,2005)。这些反应展示了噻吩衍生物在促进或经历化学转化中的效用,可能与 3-(噻吩-3-基)丁-1-醇的应用相关。

有机电子学和材料科学

基于噻吩的材料的研究突出了它们在有机电子学和导电聚合物开发中的重要性。例如,噻吩衍生物的电化学聚合已被证明可以增强聚合物的电容特性,表明它们在超级电容器应用中的用途 (Mo 等,2015)。这个研究领域表明 3-(噻吩-3-基)丁-1-醇和相关化合物在材料科学中的潜力,特别是用于储能和转换技术。

药物化学和生物应用

噻吩衍生物也在药物化学和作为生物活性分子中找到了应用。例如,已经探索了基于杂环部分(包括噻吩)的壳聚糖席夫碱的合成和抗菌活性,显示了抗菌应用的潜力 (Hamed 等,2020)。此类研究强调了噻吩衍生物(包括 3-(噻吩-3-基)丁-1-醇)在开发具有生物活性的新治疗剂和材料中的相关性。

安全和危害

The compound is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .

未来方向

Thiophene derivatives, including 3-(Thiophen-3-yl)butan-1-ol, continue to attract interest due to their wide range of potential applications in medicinal chemistry and material science . Future research may focus on developing novel synthesis methods, exploring new biological activities, and improving the pharmacological properties of these compounds .

作用机制

Target of Action

3-(Thiophen-3-yl)butan-1-ol is a synthetic thiophene derivative . Thiophene derivatives are known to exhibit a wide range of therapeutic properties and have diverse applications in medicinal chemistry . They are effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer . .

Mode of Action

Thiophene derivatives are known to interact with various biological targets to exert their therapeutic effects . For instance, some thiophene derivatives act as serotonin antagonists and are used in the treatment of Alzheimer’s

Biochemical Pathways

Thiophene derivatives are known to influence a variety of biochemical pathways due to their wide range of therapeutic properties . For example, some thiophene derivatives can inhibit kinases, which are key enzymes in signal transduction pathways

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Thiophene derivatives are known to exert a variety of effects at the molecular and cellular level due to their wide range of therapeutic properties . For instance, some thiophene derivatives have anti-inflammatory effects, which involve reducing the production of pro-inflammatory cytokines

Action Environment

Factors such as temperature, ph, and the presence of other substances can potentially influence the action of chemical compounds

属性

IUPAC Name |

3-thiophen-3-ylbutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12OS/c1-7(2-4-9)8-3-5-10-6-8/h3,5-7,9H,2,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYKIVGOLWIEGQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCO)C1=CSC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(2,6-difluorophenyl)urea](/img/structure/B2846801.png)

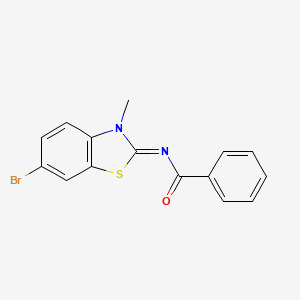

![2-Methyl-3-(3-methyl-[1,2,4]triazolo[3,4-b]-[1,3,4]thiadiazol-6-yl)-phenylamine](/img/structure/B2846807.png)

amino}-1lambda6-thiolane-1,1-dione](/img/structure/B2846815.png)

![5-[1-(3-chlorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2846816.png)

![Methyl 5-Thia-2-Azaspiro[3.4]Octane-8-Carboxylate 5,5-Dioxide Hydrochloride](/img/structure/B2846822.png)